molecular formula C13H10N2O3S B2762347 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 340028-29-7

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol

Cat. No.: B2762347
CAS No.: 340028-29-7
M. Wt: 274.29
InChI Key: RNRPCULUYYYBCW-UHFFFAOYSA-N
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Description

“3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol” is a chemical compound with the molecular formula C13H10N2O3S . It is related to other compounds such as 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate and 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C13H10N2O3S/c14-8-5-18-10(17)13(8)11-9-6-3-1-2-4-7(6)19(15,16)12-9/h1-4H,5H2,(H,11,12) .

Scientific Research Applications

Environmental Health and Exposure

  • Environmental Phenols Assessment : Mortensen et al. (2014) investigated exposure to environmental phenols, including benzophenone-3 and bisphenol A, in pregnant women. This study highlights the widespread use of phenols in consumer products and their potential health implications, illustrating the importance of monitoring phenol exposure in environmental health studies (Mortensen et al., 2014).

Medicinal Chemistry

  • Synthesis and Biological Activity : Jin et al. (2019) synthesized benzo[d]thiazol derivatives and investigated their antidepressant and anticonvulsant effects. This research demonstrates the application of phenol derivatives in developing potential therapeutic agents, highlighting the importance of phenol compounds in medicinal chemistry (Jin et al., 2019).

Toxicology

  • Urinary Metabolites and Biomonitoring : Ye et al. (2005) focused on the quantification of urinary conjugates of bisphenol A and other phenols, emphasizing the role of phenol derivatives in toxicological studies and the assessment of human exposure to environmental chemicals (Ye et al., 2005).

Bioavailability and Metabolism

  • Metabolism and Health Effects : Watkins et al. (2015) explored the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. This study indicates the metabolic pathways of phenols and their potential health effects, showcasing the relevance of phenol research in understanding human health impacts (Watkins et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used as catalysts or ligands in organic synthesis reactions , suggesting that this compound might interact with various enzymes or receptors to exert its effects.

Mode of Action

It’s known that similar compounds can form stable planar structures due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom, which facilitates electron flow and results in a strong fluorescence phenomenon .

Biochemical Pathways

Similar compounds have been used to facilitate various chemical reactions , suggesting that this compound might interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown strong fluorescence phenomena , suggesting that this compound might have potential applications in fluorescence imaging or other related fields.

Action Environment

Similar compounds have been used in various organic synthesis reactions , suggesting that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other chemical agents.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)19(17,18)15-13/h1-8,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPCULUYYYBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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